Ferric 1-glycerophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferric glycerophosphate, also known as iron(III) glycerophosphate, is a chemical compound with the formula C₉H₂₁Fe₂O₁₈P₃. It is a pale yellow to greenish solid that is sparingly soluble in water. This compound is primarily used as a source of iron in various nutritional supplements and pharmaceutical formulations .

准备方法

合成路线和反应条件: 磷酸铁甘油酯可以通过在受控条件下使三氯化铁与甘油磷酸反应来合成。 反应通常包括将三氯化铁溶解在水中,然后缓慢添加甘油磷酸,同时保持pH值和温度以确保化合物正确形成 .

工业生产方法: 在工业环境中,磷酸铁甘油酯是通过将硫酸铁与甘油磷酸混合制成的。然后将混合物加热并搅拌以促进反应。 所得产品经过滤、洗涤和干燥,得到纯的磷酸铁甘油酯 .

化学反应分析

反应类型: 磷酸铁甘油酯会发生各种化学反应,包括:

氧化: 磷酸铁甘油酯可以被氧化形成氧化铁和磷酸。

还原: 在特定条件下,它可以被还原为亚铁甘油磷酸酯。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢气等还原剂。

取代: 各种配体,如胺和磷酸盐,可用于取代反应.

主要生成物:

氧化: 氧化铁和磷酸。

还原: 亚铁甘油磷酸酯。

取代: 用不同的配体取代甘油磷酸基团的化合物.

科学研究应用

磷酸铁甘油酯在科学研究中具有广泛的应用:

化学: 它用作各种化学反应的试剂,以及合成过程中铁的来源。

生物学: 该化合物用于与铁代谢及其在生物系统中的作用相关的研究。

医学: 磷酸铁甘油酯用于治疗缺铁性贫血的铁补充剂的制剂。

作用机制

磷酸铁甘油酯通过在体内释放铁离子发挥作用。这些离子对于各种生理过程至关重要,包括氧气运输、DNA合成和线粒体中的电子传递。该化合物靶向缺铁细胞和组织,促进铁的吸收和利用。 涉及的途径包括转铁蛋白介导的铁的运输及其掺入血红蛋白和其他含铁蛋白 .

类似化合物:

- 焦磷酸铁

- 硫酸亚铁

- 柠檬酸铁

- 富马酸亚铁

比较: 磷酸铁甘油酯因其独特的结构而独一无二,这种结构允许铁离子以受控方式释放。与可能引起胃肠道副作用的硫酸亚铁不同,磷酸铁甘油酯对消化系统的刺激更小。与焦磷酸铁相比,它具有更好的溶解性和生物利用度。 柠檬酸铁和富马酸亚铁也是有效的铁补充剂,但磷酸铁甘油酯提供了功效和耐受性的平衡概况 .

相似化合物的比较

- Ferric pyrophosphate

- Ferrous sulfate

- Ferric citrate

- Ferrous fumarate

Comparison: Ferric glycerophosphate is unique due to its specific structure, which allows for controlled release of iron ions. Unlike ferrous sulfate, which can cause gastrointestinal side effects, ferric glycerophosphate is gentler on the digestive system. Compared to ferric pyrophosphate, it has better solubility and bioavailability. Ferric citrate and ferrous fumarate are also effective iron supplements, but ferric glycerophosphate offers a balanced profile of efficacy and tolerability .

属性

CAS 编号 |

1301-70-8 |

|---|---|

分子式 |

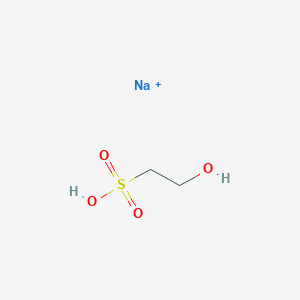

C8H18Fe2O12P2 |

分子量 |

479.86 g/mol |

IUPAC 名称 |

1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate;iron(2+) |

InChI |

InChI=1S/C5H13O6P.C3H9O6P.2Fe/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |

InChI 键 |

CBEYZWBXIPZYNH-UHFFFAOYSA-J |

SMILES |

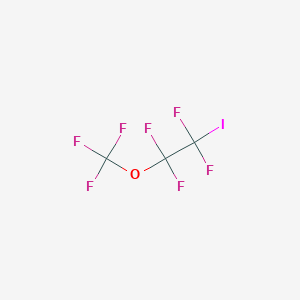

C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3] |

规范 SMILES |

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Fe+2].[Fe+2] |

密度 |

1.5 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

38455-91-3 1301-70-8 |

物理描述 |

Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999) |

相关CAS编号 |

17181-54-3 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)